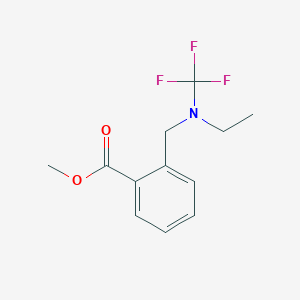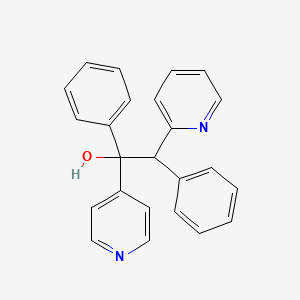![molecular formula C7H14N4O2 B13947884 Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)
Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-: is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes Bearing Amino Groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The choice of method depends on the desired derivative and its intended application.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and halides are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Piperazine derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry . Biology: These compounds have shown potential as enzyme inhibitors and receptor antagonists . Medicine: Piperazine derivatives are used in the development of pharmaceuticals, including antipsychotics, antihistamines, and antihelmintics . Industry: In the industrial sector, piperazine derivatives are used as corrosion inhibitors, plasticizers, and in the synthesis of polymers .
Wirkmechanismus
The mechanism of action of piperazine derivatives varies depending on their specific application. In pharmaceuticals, they may act as enzyme inhibitors or receptor antagonists, modulating biological pathways to exert their effects . For example, some piperazine derivatives act as GABA receptor agonists, leading to the paralysis of parasitic worms .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered ring with one nitrogen atom, used in the synthesis of pharmaceuticals and agrochemicals.
Morpholine: A six-membered ring with one nitrogen and one oxygen atom, used as a solvent and in the synthesis of rubber chemicals.
Pyrrolidine: A five-membered ring with one nitrogen atom, used in the synthesis of pharmaceuticals and as a chiral building block.
Uniqueness: Piperazine derivatives are unique due to their two nitrogen atoms in the ring, which provide additional sites for functionalization and interaction with biological targets. This makes them versatile and valuable in various applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H14N4O2 |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
(NE)-N-[(2Z)-2-hydroxyimino-1-(4-methylpiperazin-1-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H14N4O2/c1-10-2-4-11(5-3-10)7(9-13)6-8-12/h6,12-13H,2-5H2,1H3/b8-6-,9-7+ |
InChI-Schlüssel |
QLEMOTCYLGXNGC-MKKAVFGOSA-N |
Isomerische SMILES |
CN1CCN(CC1)/C(=N/O)/C=N\O |
Kanonische SMILES |
CN1CCN(CC1)C(=NO)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



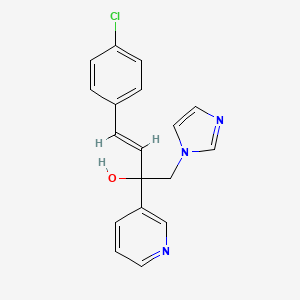

![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
![3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13947821.png)
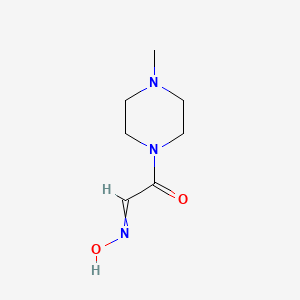
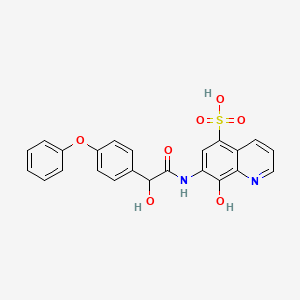
![1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-](/img/structure/B13947840.png)

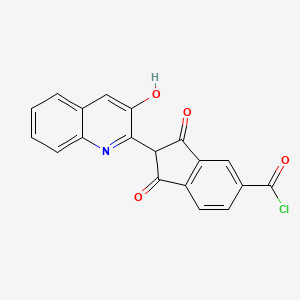
![2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13947847.png)
